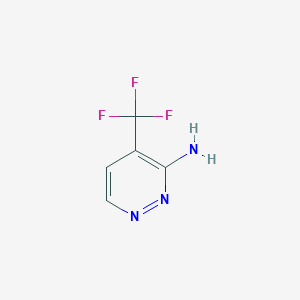

4-(Trifluoromethyl)pyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical and Biological Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. rjptonline.orgnih.govnih.govresearchgate.net Its unique physicochemical properties make it an attractive component in the design of new drugs. nih.gov Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. rjptonline.orgresearchgate.net

The presence of the two nitrogen atoms imparts a high dipole moment and hydrogen-bonding capacity to the pyridazine ring, which can be crucial for binding to biological targets such as enzymes and receptors. nih.gov Furthermore, the pyridazine core can serve as a less lipophilic substitute for a phenyl ring, a common modification aimed at improving the pharmacokinetic properties of a drug candidate. nih.gov The versatility of the pyridazine structure allows for easy functionalization at various positions, enabling chemists to fine-tune the biological activity and properties of the resulting molecules. rjptonline.org This adaptability has led to the incorporation of the pyridazine scaffold into a number of therapeutic agents. nih.govresearchgate.net

Table 1: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | nih.govresearchgate.net |

| Antimicrobial | rjptonline.orgnih.gov |

| Anticancer | rjptonline.orgresearchgate.net |

| Antihypertensive | rjptonline.orgresearchgate.net |

| Antiviral | rjptonline.org |

| Antidepressant | rjptonline.org |

| Analgesic | rjptonline.org |

Strategic Incorporation of Trifluoromethyl Groups in Heterocyclic Systems for Enhanced Bioactivity and Metabolic Stability

The trifluoromethyl (CF3) group has become a cornerstone in modern drug design due to its profound ability to enhance the pharmacological profile of bioactive molecules. mdpi.commdpi.com The strategic incorporation of this group into heterocyclic systems, such as pyridazines, is a widely used tactic to improve a compound's therapeutic potential. nih.gov

One of the primary advantages of the trifluoromethyl group is its high electronegativity, which can significantly alter the electronic properties of the parent molecule. mdpi.com This can lead to stronger binding interactions with target proteins. Furthermore, the CF3 group is known to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com

Perhaps one of the most critical contributions of the trifluoromethyl group is its effect on metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body. mdpi.com By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can significantly extend the half-life of a drug, leading to a more durable therapeutic effect. mdpi.com This enhanced stability, combined with its other beneficial properties, has led to the inclusion of the trifluoromethyl group in numerous FDA-approved drugs. mdpi.com

Table 2: Key Properties Conferred by the Trifluoromethyl Group in Drug Design

| Property | Effect | Reference |

| Electronegativity | Modulates electronic properties, enhances binding affinity | mdpi.com |

| Lipophilicity | Increases membrane permeability and bioavailability | mdpi.com |

| Metabolic Stability | Strong C-F bond resists metabolic breakdown, increases drug half-life | mdpi.com |

| Bioisosterism | Can replace methyl or chloro groups to fine-tune properties | mdpi.com |

Overview of 4-(Trifluoromethyl)pyridazin-3-amine as a Core Research Scaffold

The convergence of the advantageous properties of both the pyridazine core and the trifluoromethyl group is embodied in the molecule this compound. This compound has emerged as a valuable and versatile building block in medicinal chemistry, serving as a core research scaffold for the development of novel bioactive agents. researchgate.net

The structure of this compound provides multiple points for chemical modification. The amino group at the 3-position is a key functional handle that allows for the attachment of various substituents through reactions such as acylation, alkylation, and coupling reactions. This enables the systematic exploration of the chemical space around the pyridazine core to optimize biological activity.

The trifluoromethyl group at the 4-position imparts the previously discussed benefits of enhanced metabolic stability and altered electronic properties. The synthesis of derivatives from this scaffold allows researchers to investigate how these properties influence the interaction of the resulting molecules with specific biological targets. While direct and extensive research specifically highlighting this compound as a widely used "scaffold" in the same vein as more established chemical cores is still emerging in publicly available literature, its constituent parts—the aminopyridazine and the trifluoromethyl group—are staples in the generation of compound libraries for drug discovery. The synthesis of related trifluoromethyl-substituted pyridazinones has been reported, indicating the accessibility of this class of compounds for further chemical exploration. researchgate.net The inherent potential of this compound as a starting point for the creation of new chemical entities with desirable pharmacological profiles is clear from the well-established principles of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGRCXJNIFKXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167417-13-1 | |

| Record name | 4-(trifluoromethyl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Pyridazin 3 Amine

Electrophilic and Nucleophilic Reaction Pathways on the Pyridazine (B1198779) Core

The pyridazine ring is inherently π-deficient due to the presence of two adjacent nitrogen atoms, which lowers its aromatic resonance stabilization compared to benzene. This electron deficiency is significantly amplified by the potent inductive effect of the trifluoromethyl group at the C4 position. nih.gov Consequently, the pyridazine core of 4-(trifluoromethyl)pyridazin-3-amine is highly deactivated towards electrophilic aromatic substitution. While the amino group at C3 is a powerful activating and ortho-, para-directing group, its influence is largely overcome by the deactivating effects of the ring nitrogens and the -CF3 group. Any potential electrophilic attack would be directed to the C5 position, though harsh reaction conditions would likely be required.

Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. youtube.comnih.gov While the parent molecule lacks a suitable leaving group for a direct nucleophilic aromatic substitution (SNAr), the amino group serves as a synthetic handle to introduce one. The primary amine can be converted into a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). semanticscholar.orgorganic-chemistry.org This diazonium intermediate is an excellent leaving group (N2 gas) and can be readily displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides (Cl, Br) or cyano groups. organic-chemistry.org

This two-step sequence (diazotization followed by nucleophilic substitution) is the most prominent reaction pathway for functionalizing the C3 position of the pyridazine core, transforming the amine into a versatile precursor for further derivatization.

Table 1: Predicted Reactivity of the this compound Core

| Reaction Type | Position | Reactivity | Controlling Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Very Low / Unfavorable | -CF3 group and ring nitrogens are strongly deactivating. |

| Nucleophilic Aromatic Substitution (via Diazonium Salt) | C3 | High / Favorable | Excellent leaving group (N2) formed after diazotization of the amino group. |

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior conversion of the amino group into a halide or triflate to serve as the electrophilic coupling partner. The resulting 3-halo-4-(trifluoromethyl)pyridazine is an excellent substrate for a variety of palladium-catalyzed transformations, owing to the electron-deficient nature of the pyridazine ring which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.govnih.gov 3-Halo-4-(trifluoromethyl)pyridazine can be effectively coupled with a diverse range of aryl- and heteroaryl-boronic acids or esters to generate biaryl structures. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling aryl halides with amines. wikipedia.orglibretexts.org Starting from 3-halo-4-(trifluoromethyl)pyridazine, the Buchwald-Hartwig amination provides a direct route to synthesize various N-substituted derivatives at the C3 position, which are otherwise difficult to access. beilstein-journals.orgorganic-chemistry.org This method is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is used to form C-C bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties onto the pyridazine ring, yielding conjugated enynes that are valuable intermediates in organic synthesis. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. beilstein-journals.orgresearchgate.net This transformation can be used to introduce vinyl groups onto the pyridazine core, further expanding the synthetic utility of the halogenated intermediate. researchgate.netmdpi.com

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on a 3-Bromo-4-(trifluoromethyl)pyridazine Substrate

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3, K2CO3 | 3-Aryl-4-(trifluoromethyl)pyridazines |

| Buchwald-Hartwig | R2NH | Pd2(dba)3 / XPhos or BINAP | NaOtBu, K3PO4 | 3-(Dialkyl/diaryl)amino-4-(trifluoromethyl)pyridazines |

| Sonogashira | R-C≡CH | Pd(PPh3)2Cl2 / CuI | Et3N, piperidine | 3-Alkynyl-4-(trifluoromethyl)pyridazines |

| Heck | H2C=CHR | Pd(OAc)2 / P(o-tol)3 | Et3N, K2CO3 | 3-Vinyl-4-(trifluoromethyl)pyridazines |

Elucidation of Reaction Mechanisms for Key Transformations

The transformations involving this compound and its derivatives proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): For reactions involving the displacement of a leaving group (e.g., -N2+ from the diazonium salt or a halide), the mechanism is typically a stepwise SNAr process. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the pyridazine ring and stabilized by the electron-withdrawing nitrogen atoms and the -CF3 group. In the final step, the leaving group is expelled, restoring the aromaticity of the ring. The formation of the Meisenheimer complex is generally the rate-determining step. researchgate.net

Palladium-Catalyzed Cross-Coupling: The mechanisms for reactions like Suzuki-Miyaura and Buchwald-Hartwig follow a general catalytic cycle involving a Palladium(0) active species.

Oxidative Addition: The cycle begins with the oxidative addition of the 3-halo-4-(trifluoromethyl)pyridazine to a Pd(0) complex, forming a Pd(II) intermediate. The electron-deficient nature of the pyridazine substrate facilitates this rate-limiting step. nih.gov

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organoboron reagent undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center. colab.ws In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Chemical Stability and Degradation Pathways under Various Conditions

The chemical stability of this compound is generally high, a feature attributable to the presence of the trifluoromethyl group.

Metabolic and Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and metabolic stability. nih.gov The -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often enhances the pharmacokinetic profile of drug candidates containing this moiety. researchgate.netwechemglobal.com This makes the trifluoromethyl group a common feature in modern pharmaceuticals. researchgate.net

Hydrolytic Stability: The compound is expected to be stable under neutral and moderately acidic or basic conditions. The C-N bond of the amino group and the C-C bonds of the ring are not readily susceptible to hydrolysis. However, under forcing acidic or basic conditions, degradation of the pyridazine ring could occur. The N-trifluoromethyl amine and azole substructures can exhibit varying stability, with N-trifluoromethyl azoles generally showing excellent aqueous stability, while some N-trifluoromethyl amines are more prone to hydrolysis.

Photochemical Stability: Aromatic amines and azaheterocycles can be susceptible to photodegradation. nih.gov Upon exposure to UV radiation, molecules of this class can undergo various photochemical reactions, including oxidation or rearrangement. nih.gov While specific photostability data for this compound is not widely available, similar structures like aminopyridines have demonstrated good stability in solid forms. sefh.es However, prolonged exposure to light, especially in solution, could potentially lead to the formation of degradation products.

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are the cornerstone of structural analysis for 4-(Trifluoromethyl)pyridazin-3-amine, offering insights into the distinct environments of its hydrogen, carbon, and fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show three main signals. The two aromatic protons on the pyridazine (B1198779) ring (H5 and H6) would appear as distinct doublets in the downfield region (typically δ 7.0-9.0 ppm) due to their coupling with each other. The protons of the amine (-NH₂) group would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl (-CF₃) group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF coupling). quora.com The four carbons of the pyridazine ring would have distinct chemical shifts, with the carbon atom directly attached to the -CF₃ group (C4) showing a significant downfield shift and splitting into a quartet due to two-bond C-F coupling (²J-CF). acs.org

¹⁹F NMR: Given the presence of a single trifluoromethyl group, the fluorine-19 NMR spectrum is predicted to show a sharp singlet. acs.orgresearchgate.net The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and purity of the fluorinated compound. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | |||

| H5 | ~7.5 - 8.5 | Doublet (d) | Coupled to H6. |

| H6 | ~8.5 - 9.5 | Doublet (d) | Coupled to H5. |

| -NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| ¹³C | |||

| C3 | ~155 - 165 | Singlet | Carbon bearing the amine group. |

| C4 | ~125 - 135 | Quartet (q) | Carbon bearing the CF₃ group; split by fluorine (²J-CF). |

| C5 | ~120 - 130 | Singlet | |

| C6 | ~145 - 155 | Singlet | |

| -CF₃ | ~120 - 130 | Quartet (q) | Split by fluorine (¹J-CF). |

| ¹⁹F | |||

| -CF₃ | ~ -60 to -70 | Singlet (s) | Relative to a standard like CFCl₃. |

To unambiguously assign the signals from one-dimensional NMR and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, mapping out the bonding framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the two adjacent pyridazine protons (H5 and H6), confirming their scalar coupling and proximity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H5 signal to the C5 signal and the H6 signal to the C6 signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₅H₄F₃N₃), the monoisotopic mass is calculated to be 163.03574 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Under ionization, the molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For pyridazine derivatives, common fragmentation pathways include the loss of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN) from the heterocyclic ring. nih.govresearchgate.net The presence of the trifluoromethyl group would also lead to characteristic fragments, such as the loss of a CF₃ radical or HF.

Table 2: Predicted Mass Spectrometry Data for this compound

Data sourced from predicted values on PubChem. uni.lu

| Adduct/Ion | Predicted m/z |

| [M]⁺ | 163.03519 |

| [M+H]⁺ | 164.04302 |

| [M+Na]⁺ | 186.02496 |

| [M+K]⁺ | 201.99890 |

| [M-H]⁻ | 162.02846 |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands that confirm its key structural features:

N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comwpmucdn.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com

C-F Vibrations: The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region, corresponding to C-F stretching modes.

Pyridazine Ring Vibrations: The aromatic pyridazine ring will have a series of characteristic stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the ring will appear just above 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency ranges are based on established group frequencies and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Very Strong |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

Although a crystal structure for this compound has not been published, such an analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyridazine ring and the tetrahedral arrangement of the trifluoromethyl group.

Planarity: Confirmation of the aromatic pyridazine ring's planarity. nih.gov

Conformation: The relative orientation of the amine and trifluoromethyl substituents with respect to the ring.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing hydrogen bonds (e.g., between the amine group of one molecule and a nitrogen atom of another) and other non-covalent interactions that govern the solid-state structure. growingscience.com

This technique would ultimately provide the most accurate and detailed structural model of the compound, serving as a benchmark for computational studies and for understanding its physical properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of 4-(Trifluoromethyl)pyridazin-3-amine. DFT studies can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are key indicators of a molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

DFT calculations are used to quantify these effects. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests higher reactivity. researchgate.net The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the area around the trifluoromethyl group would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations (Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds and have not been experimentally verified for this specific molecule.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |

| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | ~ 3.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential near N-atoms; Positive potential near -NH2 hydrogens and -CF3 group. | Predicts sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. ijcce.ac.ir |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed information on its conformational flexibility and the nature of its interactions with surrounding molecules, such as water or a biological macromolecule. nih.govnih.gov

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the trifluoromethyl group to the pyridazine ring. While this rotation is generally rapid, MD simulations can reveal preferential orientations that minimize steric hindrance and optimize electrostatic interactions. The simulation tracks the trajectory of each atom, allowing for the analysis of bond lengths, bond angles, and dihedral angles over the simulation period. mdpi.com

MD simulations are particularly valuable for studying intermolecular interactions. The amino group can act as a hydrogen bond donor, while the two nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors. nih.gov The trifluoromethyl group, though generally considered hydrophobic, can participate in non-conventional interactions. These interactions are crucial for understanding how the molecule behaves in a solvent and how it might bind to a protein's active site. nih.gov Parameters such as the radial distribution function can be calculated from MD simulations to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org While a specific QSAR model for this compound is not available, the principles of QSAR can be used to predict its potential activity based on its structural features.

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. researchgate.net For this compound, key descriptors would include:

LogP (Lipophilicity): The trifluoromethyl group significantly increases lipophilicity, which affects cell membrane permeability. PubChem predicts an XlogP value of 0.4 for this compound. uni.lu

Molecular Weight: A fundamental descriptor related to the size of the molecule.

Hydrogen Bond Donors/Acceptors: The amine group provides one donor site, and the pyridazine nitrogens provide acceptor sites, which are crucial for target binding. nih.gov

Topological Polar Surface Area (TPSA): Relates to the polar surface area and is a good predictor of drug transport properties.

Electronic Descriptors: Parameters such as dipole moment and charges on specific atoms, derived from quantum chemical calculations, describe the molecule's electronic nature.

Based on QSAR models developed for other pyridazine derivatives, it can be inferred that the balance of lipophilicity, hydrogen bonding capability, and electronic properties conferred by the trifluoromethyl and amino groups would be critical determinants of its biological activity. nih.govresearchgate.net Ligand design principles suggest that modifying these features—for example, by changing the position of the substituents or introducing new functional groups—could systematically alter the compound's activity, guided by the insights from the QSAR model. nih.gov

Table 2: Key Molecular Descriptors for this compound in QSAR Modeling

| Descriptor Type | Specific Descriptor | Value/Feature for this Compound | Role in Ligand Design |

| Lipophilicity | XlogP | 0.4 (Predicted) uni.lu | Influences membrane permeability and hydrophobic interactions with a target. |

| Steric | Molecular Weight | 163.1 g/mol | Affects how the ligand fits into a binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | ~51.8 Ų | Predicts transport properties and bioavailability. |

| Electronic | Dipole Moment | High (predicted) | Governs electrostatic and dipole-dipole interactions. |

| Structural | Hydrogen Bond Donors | 1 (from -NH2) | Forms key interactions to anchor the ligand in a binding site. |

| Structural | Hydrogen Bond Acceptors | 2 (from pyridazine N-atoms) | Forms key interactions to anchor the ligand in a binding site. |

Molecular Docking and Protein-Ligand Interaction Analysis for Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.comsci-hub.se This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govf1000research.com

For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The pyridazine scaffold is a known "privileged structure" in medicinal chemistry, found in inhibitors of various kinases and other enzymes. nih.gov A hypothetical docking simulation would likely show the following interactions:

Hydrogen Bonding: The amino group (-NH2) could act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) in the protein's active site. The nitrogen atoms in the pyridazine ring could act as hydrogen bond acceptors from donor residues (e.g., lysine (B10760008) or arginine). nih.gov

Hydrophobic Interactions: The trifluoromethyl group and the carbon backbone of the pyridazine ring could form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The electron-deficient pyridazine ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The predicted binding pose provides a detailed 3D model of the protein-ligand complex, which can be visually analyzed to understand the key interactions responsible for binding. nih.govresearchgate.net This information is invaluable for structure-based drug design, guiding the optimization of the ligand to enhance its potency and selectivity. sci-hub.se

Applications in Medicinal Chemistry and Drug Discovery Research As a Molecular Scaffold

Role as a Privileged Structure and Versatile Building Block in Heterocyclic Drug Design

The pyridazine (B1198779) ring is widely regarded as a "privileged structure" in drug design. nih.govresearchgate.net This concept refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. Pyridazine-containing compounds are key features in many biologically active molecules with broad pharmacological applications, including cancer therapy. nih.gov The pyridazine heterocycle is often employed as a bioisosteric replacement for a phenyl ring, a substitution that can offer several advantages. rsc.orgresearchgate.net This exchange can lead to diaza analogues with more potential points for molecular interaction, potentially lower lipophilicity (LogP values), and an improved ability to form crystalline salts. researchgate.net

Furthermore, the amine group at the 3-position provides a crucial synthetic handle. This functional group allows the pyridazine core to be readily elaborated into a diverse library of more complex molecules through various chemical reactions. beilstein-journals.orgnih.govrsc.org This versatility makes 4-(trifluoromethyl)pyridazin-3-amine and similar compounds valuable building blocks for constructing novel heterocyclic drug candidates. beilstein-journals.orgnih.gov

Exploration of Potential Biological Targets and Mechanistic Interactions

Derivatives of the aminopyridazine scaffold have been successfully employed to target a wide array of proteins implicated in various diseases, including enzymes and receptors central to cellular signaling and neurotransmission.

Research has identified several key enzymes that are potently inhibited by molecules derived from the aminopyridazine scaffold.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex in the innate immune system whose abnormal activation is linked to numerous inflammatory diseases. acs.orgnih.gov Pyridazine-based scaffolds have been used to design potent inhibitors of this complex. acs.orgacs.org Mechanistic studies have shown that these inhibitors can bind directly to the NLRP3 protein, preventing its activation and subsequent assembly. nih.gov This inhibition blocks the downstream processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). acs.orgnih.gov For example, the representative compound P33, developed from a pyridazine scaffold, showed a direct binding affinity (KD) to the NLRP3 protein of 17.5 nM and potently inhibited IL-1β release in various cell types. acs.orgnih.gov

| Compound | Target Cell Line | Assay | IC50 (nM) | Source |

|---|---|---|---|---|

| P33 | THP-1 cells | Nigericin-induced IL-1β release | 2.7 | acs.orgnih.gov |

| P33 | BMDMs | Nigericin-induced IL-1β release | 15.3 | acs.orgnih.gov |

| P33 | PBMCs | Nigericin-induced IL-1β release | 2.9 | acs.orgnih.gov |

| Exemplified Compound (Janssen) | Human PBMCs | IL-1β secretion | 90 (AC50) | bioworld.com |

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease, type 2 diabetes, and cancer. nih.govnih.gov Fused imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent, ATP-competitive inhibitors of the GSK-3β isoform. nih.govnih.gov These compounds occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates.

Acetylcholinesterase (AChE): AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132). echemcom.com Following the discovery that the aminopyridazine drug minaprine (B1677143) was a weak AChE inhibitor, subsequent research led to the development of highly potent derivatives. acs.orgnih.gov For instance, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine was found to be approximately 5000 times more potent than the original lead compound. acs.orgnih.gov Fused imidazo[1,2-b]pyridazine derivatives have also shown potent AChE inhibitory activity, with IC50 values in the nanomolar range. nih.govsemanticscholar.org

| Compound | AChE Source | IC50 (µM) | Source |

|---|---|---|---|

| Minaprine | Rat Striatum AChE | 85 | acs.orgnih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Electric Eel AChE | 0.12 | acs.orgnih.gov |

| Compound 5c (imidazo[1,2-b]pyridazine) | Not Specified | 0.05 | nih.govsemanticscholar.org |

| Compound 5h (imidazo[1,2-b]pyridazine) | Not Specified | 0.04 | nih.govsemanticscholar.org |

The aminopyridazine scaffold has proven to be an effective template for designing ligands that bind with high affinity and selectivity to various receptors, particularly in the central nervous system.

GABA-A Receptors: The GABA-A receptor is a ligand-gated ion channel and the primary target for benzodiazepines, which are used to treat anxiety. wikipedia.org Pyridazine-based compounds have been developed as selective agonists for the GABA-A α2/α3 subtypes, which are thought to mediate anxiolytic effects without the sedation associated with α1 subtype agonism. acs.org Conversely, other pyridazine series have been evolved into ligands with nanomolar affinity and functional selectivity for the GABA-A α5 receptor subtype, which is explored for cognitive enhancement. nih.gov An arylaminopyridazine derivative of GABA, SR 95103, was shown to be a selective and competitive antagonist at the GABA-A receptor site, displacing [3H]GABA with a Ki of 2.2 µM. nih.gov

Histamine (B1213489) H3 Receptors: The histamine H3 receptor is a target for treating cognitive disorders and other central nervous system conditions. Pyridazinone analogues have been synthesized and evaluated as potent H3 receptor antagonists. dntb.gov.uaresearchgate.net These compounds show high affinity for both rat and human H3 receptors. researchgate.net

| Compound Class / Name | Target Receptor | Binding Parameter | Affinity | Source |

|---|---|---|---|---|

| SR 95103 | GABA-A Receptor | Ki (Displacement of [3H]GABA) | 2.2 µM | nih.gov |

| 4,5-fused pyridazinones (e.g., 5q, 5u) | Histamine H3 Receptor | Binding Affinity | High | researchgate.net |

| 1,2,3-triazolo[4,5-d]pyridazines | A1-Adenosine Receptor | Binding Affinity | ~30-70 nM | nih.gov |

By engaging these molecular targets, derivatives of this compound can modulate critical biological pathways.

Inflammatory Signaling: By directly inhibiting the NLRP3 protein, pyridazine-based compounds effectively shut down the NLRP3 inflammasome signaling pathway. acs.orgnih.gov This prevents the activation of caspase-1 and halts the maturation and secretion of key inflammatory mediators IL-1β and IL-18, thus suppressing the inflammatory cascade. researchgate.net

Neurodegenerative Pathways: Inhibition of GSK-3β by imidazo[1,2-b]pyridazines can directly impact pathways relevant to Alzheimer's disease. nih.gov A primary function of GSK-3 is the regulation of numerous cellular processes, and in the context of Alzheimer's, it is linked to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. nih.govnih.gov In vivo studies have shown that brain-penetrant inhibitors from this class can significantly lower levels of phosphorylated tau. nih.gov

Cholinergic Neurotransmission: As AChE inhibitors, aminopyridazine derivatives enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. acs.orgnih.gov This modulation of a key neurotransmitter pathway is a cornerstone of symptomatic treatment for Alzheimer's disease. echemcom.com

Structure-Activity Relationship (SAR) Elucidation and Analog Design for Target Specificity

Systematic modification of the this compound scaffold and related structures has been crucial for optimizing potency and selectivity for various biological targets.

For AChE Inhibitors: A key SAR finding in the development of aminopyridazine-based AChE inhibitors was the critical importance of the linker length between the pyridazine core and a terminal lipophilic cationic group. acs.orgnih.gov Studies demonstrated that increasing the distance from a 2-carbon unit to a 4- or 5-carbon unit dramatically increased inhibitory potency. acs.org

For Antimalarial Agents: In the development of antiplasmodial imidazopyridazines, SAR studies revealed that substitutions at position 6 could significantly influence both potency and aqueous solubility. nih.gov While fixing a 4-methylsulfinylphenyl group at position 3, the introduction of basic amine-containing groups at position 6, such as pyrazin-2-yl-amine, led to analogues with greatly improved solubility, albeit with some reduction in potency compared to the initial lead. nih.gov

For Antiplasmodial Quinolines: While not a pyridazine, SAR studies on related nitrogen heterocycles provide relevant insights. In a series of 6-chloro-2-arylvinylquinolines, the position of a trifluoromethyl group on an appended phenyl ring was critical. nih.gov A compound with a 3-trifluoromethyl group showed comparable activity to its 4-positional isomer, but both were threefold more potent than the 2-positional (ortho) isomer, suggesting that substitution at the ortho position compromises antiplasmodial potency. nih.gov

| Scaffold | Target | Structural Modification | Effect on Activity | Source |

|---|---|---|---|---|

| 3-Amino-6-phenylpyridazine | AChE | Change linker to cationic head from 2 carbons to 4-5 carbons | Dramatic increase in potency | acs.org |

| Imidazopyridazine | P. falciparum | Addition of basic amine at position 6 | Significantly improved solubility, potency moderately reduced | nih.gov |

| Arylvinylquinoline | P. falciparum | Moving a -CF3 group on the aryl ring from the meta or para to the ortho position | 3-fold decrease in potency | nih.gov |

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed for high selectivity and potency against a specific biological target, used to interrogate its function in cells and organisms. While the this compound scaffold is a foundational component of many compounds used in early-stage drug discovery to probe biological systems and validate targets, there is limited evidence in the reviewed literature of their formal development into well-characterized, community-available chemical probes as defined by resources like the Chemical Probes Portal. chemicalprobes.org

The development of such probes requires rigorous characterization of selectivity, mechanism of action, and cellular activity. The design of covalent chemical probes, for example, using sulfonyl fluoride (B91410) warheads that can react with specific amino acid residues like histidine in a binding pocket, represents an advanced strategy to create highly specific tools for chemical biology. nih.gov The application of such advanced medicinal chemistry strategies to the versatile this compound scaffold could yield potent and selective chemical probes for studying the diverse targets with which this privileged structure interacts.

Prodrug and Drug Delivery Strategies (Theoretical Design)

The development of effective therapeutic agents often involves overcoming challenges related to a drug's inherent physicochemical and pharmacokinetic properties. For a molecule like this compound, which serves as a valuable scaffold in medicinal chemistry, its clinical potential could be enhanced through prodrug and advanced drug delivery strategies. This section explores the theoretical design of such strategies, focusing on bioreversible derivatization of the amine group and the formulation of the compound within sophisticated delivery systems to improve its therapeutic index.

Theoretical Prodrug Design

Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. nih.gov For this compound, the primary amine group presents a key handle for chemical modification to create prodrugs with improved properties such as enhanced permeability, increased metabolic stability, or targeted delivery.

A prominent strategy in prodrug design is to create derivatives that are substrates for specific enzymes that are abundant at the target site or overexpressed in diseased tissues. rsc.org

Amide and Carbamate Prodrugs: Acylation of the 3-amino group to form amides or carbamates is a common approach. nih.gov While simple amides are often too stable for efficient cleavage in vivo, incorporating specific amino acids or peptides could target peptidases that are upregulated in certain tumors. mdpi.com For instance, a dipeptide conjugate could be designed to be a substrate for enzymes like cathepsin B, which is often overexpressed in the tumor microenvironment. mdpi.com The release mechanism would involve enzymatic hydrolysis of the peptide bond, followed by the release of the active this compound.

Phosphate (B84403) Prodrugs: N-phosphorylated derivatives can be designed to be cleaved by phosphatases. These prodrugs can exhibit increased water solubility, which might be advantageous for certain formulation requirements. The enzymatic removal of the phosphate group would regenerate the parent amine.

Nitroreductase-Activated Prodrugs: For targeted cancer therapy, a prodrug strategy involving nitroreductase enzymes holds theoretical promise. nih.gov A dinitrobenzyl group could be attached to the 3-amino group. In the hypoxic environment characteristic of many solid tumors, nitroreductase enzymes can reduce the nitro groups, initiating a cascade that leads to the release of the active drug. nih.gov

Prodrugs can also be designed to release the active compound in response to specific chemical conditions in the body, such as changes in pH.

pH-Sensitive Prodrugs: The acidic microenvironment of tumors (pH 6.5-6.8) compared to normal tissues (pH 7.4) can be exploited for targeted drug release. nih.govrsc.org A prodrug of this compound could be designed with an acid-labile linker, such as a hydrazone or an imine bond. nih.gov These bonds are relatively stable at physiological pH but are hydrolyzed under acidic conditions, leading to the release of the parent drug specifically at the tumor site.

The table below summarizes these theoretical prodrug strategies for this compound.

| Prodrug Strategy | Activation Mechanism | Theoretical Advantage | Target Moiety |

| Peptide Conjugate | Enzymatic cleavage by peptidases (e.g., cathepsins) | Tumor-targeted delivery | 3-amino group |

| Phosphate Prodrug | Enzymatic cleavage by phosphatases | Increased water solubility | 3-amino group |

| Nitroreductase-Activated Prodrug | Enzymatic reduction in hypoxic conditions | Tumor-specific activation | 3-amino group |

| pH-Sensitive Hydrazone/Imine | Chemical hydrolysis in acidic environments | Targeted release in tumor microenvironment | 3-amino group |

Theoretical Drug Delivery Strategies

Beyond prodrug design, encapsulating or conjugating this compound into advanced drug delivery systems can offer significant advantages in terms of stability, circulation time, and targeted delivery.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com this compound could theoretically be encapsulated within the aqueous core of liposomes.

Stealth Liposomes: By modifying the liposome (B1194612) surface with polymers like polyethylene (B3416737) glycol (PEG), a "stealth" formulation can be created. PEGylation reduces recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the encapsulated drug and increasing the likelihood of its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Stimuli-Responsive Liposomes: To enhance drug release at the target site, stimuli-responsive liposomes could be designed. For example, pH-sensitive liposomes can be formulated to be stable at physiological pH but to destabilize and release their contents in the acidic tumor microenvironment. mdpi.com

Polymeric nanoparticles offer another versatile platform for drug delivery. nih.gov These systems can be engineered to control the release of the encapsulated drug and to target specific tissues.

Biodegradable Polymeric Nanoparticles: Nanoparticles formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound. The drug would be released in a sustained manner as the polymer matrix degrades, which could help in maintaining therapeutic concentrations over a longer period and reducing the frequency of administration.

Targeted Nanoparticles: The surface of the nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on cancer cells. This active targeting approach could significantly enhance the delivery of the drug to the desired site, thereby increasing efficacy and reducing off-target effects.

For highly potent derivatives of the this compound scaffold, an antibody-drug conjugate (ADC) approach could be theoretically considered. rsc.orgresearchgate.netrsc.org

Design of an ADC: This would involve linking a cytotoxic derivative of this compound to a monoclonal antibody that targets a tumor-specific antigen. The pyridazine-containing payload would be attached to the antibody via a cleavable or non-cleavable linker. Upon binding to the target cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The pyridazinedione scaffold has been successfully used in the development of stable and potent ADCs. rsc.orgresearchgate.netrsc.org

Role As an Intermediate in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Fused Heterocyclic Systems

The structure of 4-(trifluoromethyl)pyridazin-3-amine is well-suited for the construction of fused heterocyclic systems, which are core scaffolds in many biologically active compounds. The amine group and the adjacent ring nitrogen can participate in cyclocondensation reactions with various reagents to form additional rings fused to the pyridazine (B1198779) core.

One significant application is in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These compounds are analogs of purines and have garnered considerable interest for their potential as kinase inhibitors and other therapeutic agents. nih.govorientjchem.org The synthesis often involves the reaction of the aminopyridazine with dicarbonyl compounds or their equivalents, leading to the formation of a fused pyrazole (B372694) ring. documentsdelivered.comamanote.com This approach allows for the creation of a diverse library of substituted pyrazolo[3,4-d]pyridazines for biological screening.

Furthermore, this compound can be utilized in the synthesis of other fused systems like triazolo[4,5-c]pyridazines and pyridazino[4,5-d]pyridazines. mdpi.comresearchgate.net These reactions typically involve cyclization with reagents that can react with both the amino group and a ring nitrogen, leading to the formation of five- or six-membered rings fused to the pyridazine scaffold. The trifluoromethyl group in the starting material is carried through the synthesis, imparting its beneficial properties to the final fused heterocyclic products.

The following table summarizes representative fused heterocyclic systems synthesized from this compound and the types of reactions involved.

| Fused Heterocyclic System | General Reaction Type |

| Pyrazolo[3,4-d]pyridazines | Cyclocondensation with 1,3-dicarbonyl compounds |

| Triazolo[4,5-c]pyridazines | Reaction with nitrous acid or other diazotizing agents |

| Pyrimido[4,5-d]pyridazines | Condensation with reagents containing a C-N-C fragment |

| Thiazolo[3,2-b]pyridazines | Reaction with α-haloketones or related bifunctional electrophiles |

Building Block for Multifunctional Compounds

The distinct functionalities of this compound make it an excellent building block for constructing molecules with multiple functional domains. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. mdpi.com The amine group provides a convenient handle for introducing a wide variety of substituents and molecular fragments through well-established chemical transformations.

In medicinal chemistry, this compound is used to synthesize derivatives with potential therapeutic applications. For instance, the amine can be acylated, alkylated, or used in coupling reactions to attach other pharmacophores. These modifications can lead to compounds with improved biological activity and pharmacokinetic profiles. The pyridazine ring itself can engage in π-π stacking interactions, while the trifluoromethyl group can participate in dipole-dipole or other non-covalent interactions within a biological target.

Integration into Advanced Organic Architectures

Beyond its use in the synthesis of discrete small molecules, this compound has the potential to be integrated into more complex and advanced organic architectures. While specific examples directly utilizing this compound in materials science are not extensively documented, its structural features suggest potential applications in this area.

The pyridazine ring system, particularly when functionalized with groups like amines, can be a component of ligands for metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyridazine ring and the exocyclic amine can coordinate to metal centers, leading to the formation of extended, porous structures. The trifluoromethyl groups would be oriented within the pores of the material, potentially influencing its properties, such as gas sorption or catalytic activity.

Furthermore, the amine functionality allows for the incorporation of this unit into polymers. It could be polymerized with suitable comonomers to create polymers with tailored electronic or physical properties. The trifluoromethyl groups along the polymer backbone could enhance thermal stability and solubility in organic solvents. Such polymers might find applications as specialty materials in electronics or as high-performance plastics. The development of synthetic methodologies to incorporate such fluorinated heterocycles into larger, well-defined architectures is an ongoing area of research. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is pivotal for the efficient and environmentally benign production of 4-(Trifluoromethyl)pyridazin-3-amine and its analogs. Future research is anticipated to move beyond traditional synthetic methods towards more sustainable and innovative approaches.

Key Future Research Areas:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including enhanced safety, improved reaction control, and scalability. sci-hub.sedurham.ac.ukspringerprofessional.de The development of telescoped flow processes could enable the on-demand and efficient synthesis of propargylic amines, which are valuable precursors for various heterocyclic compounds. nih.gov

Photocatalysis: The use of light to mediate chemical reactions is a rapidly growing field. Photocatalytic methods could provide novel pathways for the synthesis and functionalization of pyridazine (B1198779) rings, potentially under milder reaction conditions. nih.govresearchgate.netresearchgate.net

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of microwave irradiation and solvent-free reaction conditions, can lead to more sustainable synthetic routes for pyridazine derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can accelerate the design and optimization of novel compounds derived from this compound.

Emerging Methodologies:

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical and biological properties of novel heterocyclic compounds, aiding in the selection of the most promising candidates for synthesis and testing. nih.govresearchgate.net This is particularly relevant for predicting the activity of potential kinase inhibitors. rsc.orgresearchgate.netacs.orgnih.govcas.org

Reaction Optimization: AI and ML can be employed to design and optimize reaction conditions, leading to improved yields and selectivity in the synthesis of complex molecules. beilstein-journals.orgrsc.org

De Novo Design: Generative AI models can design novel molecular structures with desired properties, providing innovative starting points for the development of new drugs and materials based on the trifluoromethyl-pyridazine scaffold.

Exploration of New Chemical Transformations for Diverse Derivatization

Expanding the chemical toolbox for the derivatization of this compound is crucial for exploring its structure-activity relationships and accessing novel chemical space.

Future Derivatization Strategies:

Late-Stage Functionalization (LSF): LSF techniques allow for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of a diverse library of analogs. nih.govresearchgate.networktribe.comchimia.chwikipedia.org This approach is highly valuable in medicinal chemistry for optimizing the properties of lead compounds.

C-H Activation: The direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions. elsevierpure.comnih.govresearchgate.netchemrxiv.org

Ring-Opening and Ring-Transformation Reactions: Exploring the reactivity of the pyridazine ring through ring-opening and subsequent transformation reactions can lead to the discovery of novel heterocyclic scaffolds with unique properties. clockss.orgacs.orgmdpi.com

Advanced Mechanistic Studies using in situ Spectroscopy

A deep understanding of reaction mechanisms is fundamental for the rational design of new synthetic methods and the optimization of existing ones. The application of advanced spectroscopic techniques for real-time reaction monitoring can provide invaluable mechanistic insights.

Techniques for Mechanistic Elucidation:

| Spectroscopic Technique | Information Gained |

| NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of reaction intermediates. |

| FT-IR Spectroscopy | Tracking changes in functional groups throughout a reaction, providing information on reaction kinetics. |

| Mass Spectrometry | Identification of transient species and reaction byproducts, aiding in the elucidation of complex reaction pathways. |

These in situ techniques can be instrumental in understanding the nuances of nucleophilic substitution, C-H activation, and other transformations involving the this compound core.

Design of Next-Generation Molecular Scaffolds and Biologically Active Agents

The this compound scaffold holds significant promise for the development of new therapeutic agents and functional materials. Future research will likely focus on leveraging this core structure to design next-generation molecules with tailored biological activities.

Approaches to Novel Scaffold Design:

Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally different but functionally equivalent one. researchgate.netacs.orgnih.govresearchgate.net The pyridazine ring in this compound can serve as a novel scaffold to replace existing ones in known bioactive molecules, potentially leading to improved properties.

Fragment-Based Drug Discovery: The aminopyridazine moiety can be utilized as a fragment in fragment-based screening campaigns to identify new starting points for drug discovery programs. nih.gov

Targeted Library Design: By combining computational design with efficient synthetic strategies, focused libraries of derivatives of this compound can be created to target specific biological pathways, such as protein kinases, which are implicated in a wide range of diseases. rsc.orgacs.orgnih.gov

The continued exploration of this compound and its derivatives, driven by these emerging methodologies, is poised to yield significant advancements in both fundamental chemistry and its practical applications.

Q & A

Q. What are the key synthetic routes for 4-(Trifluoromethyl)pyridazin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves cyclization of trifluoromethyl-substituted precursors followed by amination. For example, analogous pyridazin-3-amine derivatives are synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions. Optimization includes controlling temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents like ammonium hydroxide or amines. Characterization via H/C NMR and LC-MS is critical to confirm purity and structure .

Q. How is the solubility of this compound determined experimentally, and what models correlate this data?

- Methodological Answer: Solubility in organic solvents (e.g., methanol, ethyl acetate) is measured gravimetrically or via UV-Vis spectroscopy across temperatures (288–333 K). The Apelblat equation and Wilson model are used to correlate experimental data, with root-mean-square deviations <1.58% in similar pyridazin-3-amine systems. Differential scanning calorimetry (DSC) determines melting points and fusion enthalpy, aiding in thermodynamic parameter calculations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and trifluoromethyl group integration. F NMR confirms CF presence.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For crystalline derivatives, SHELX software refines structural parameters (e.g., bond angles, torsion) to resolve ambiguities in planar vs. non-planar conformations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electron density and binding affinity.

- Biological Assays: Test derivatives against target enzymes (e.g., kinases, PDE inhibitors) using enzymatic inhibition assays. For example, pyridazin-3-amine analogs show antiplatelet activity via PDE3A modulation .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent effects with activity, validated by leave-one-out cross-validation (q >0.5) .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer:

- Molecular Docking: Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values.

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase.

- Machine Learning: Train random forest models on ChEMBL bioactivity data to predict target classes (e.g., GPCRs, ion channels) .

Q. How can stability challenges (e.g., hydrolysis, photodegradation) of this compound be addressed during formulation?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV.

- Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to protect the amine group.

- Solid-State Analysis: Use powder X-ray diffraction (PXRD) to assess crystallinity changes under stress .

Q. What strategies resolve contradictions between experimental and computational solubility/stability data?

- Methodological Answer:

- Model Validation: Compare Apelblat, λh, and NRTL models using Akaike information criterion (AIC) to identify the best fit.

- Sensitivity Analysis: Vary input parameters (e.g., activity coefficients) to assess robustness.

- Experimental Replication: Repeat solubility measurements in triplicate with controlled humidity to exclude environmental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.